molecular formula C18H24F2N2O4 B12102913 benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

Cat. No.: B12102913
M. Wt: 370.4 g/mol
InChI Key: ITVYMJJFFAVSNU-CQSZACIVSA-N
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Description

Benzyl (3R)-3-((tert-butoxycarbonyl)amino)-4,4-difluorocyclohexane-1-carboxylate is a complex organic compound that features a cyclohexane ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3R)-3-((tert-butoxycarbonyl)amino)-4,4-difluorocyclohexane-1-carboxylate typically involves multiple steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions, often starting from simpler organic molecules.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl bromide.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atoms and the Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Benzyl (3R)-3-((tert-butoxycarbonyl)amino)-4,4-difluorocyclohexane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl (3R)-3-((tert-butoxycarbonyl)amino)-4,4-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways . The fluorine atoms enhance the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate: Lacks the Boc protection, making it more reactive.

    Benzyl (3R)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate: Lacks the fluorine atoms, resulting in different electronic properties.

    Benzyl (3R)-3-((tert-butoxycarbonyl)amino)-4-fluorocyclohexane-1-carboxylate: Contains only one fluorine atom, affecting its reactivity and stability.

Uniqueness

Benzyl (3R)-3-((tert-butoxycarbonyl)amino)-4,4-difluorocyclohexane-1-carboxylate is unique due to the presence of both the Boc-protected amino group and the two fluorine atoms. This combination imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C18H24F2N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C18H24F2N2O4/c1-17(2,3)26-15(23)21-14-11-22(10-9-18(14,19)20)16(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,23)/t14-/m1/s1

InChI Key

ITVYMJJFFAVSNU-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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